REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1.Cl.Cl[CH2:9][CH2:10][NH2:11]>>[CH3:1][C:2]1[N:3]([CH2:9][CH2:10][NH2:11])[CH:4]=[CH:5][N:6]=1 |f:1.2|
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
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reactant
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Smiles
|
CC=1NC=CN1
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.ClCCN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
This material was obtained as a light yellow oil in 47% yield
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Name
|
|
Type
|
product
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Smiles
|
CC=1N(C=CN1)CCN
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Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 47% |
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |